

Application Notes: 5-Heptadecylresorcinol in Mammalian Cell Culture Studies

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Compound of Interest

Compound Name: 5-Heptadecylresorcinol

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Introduction

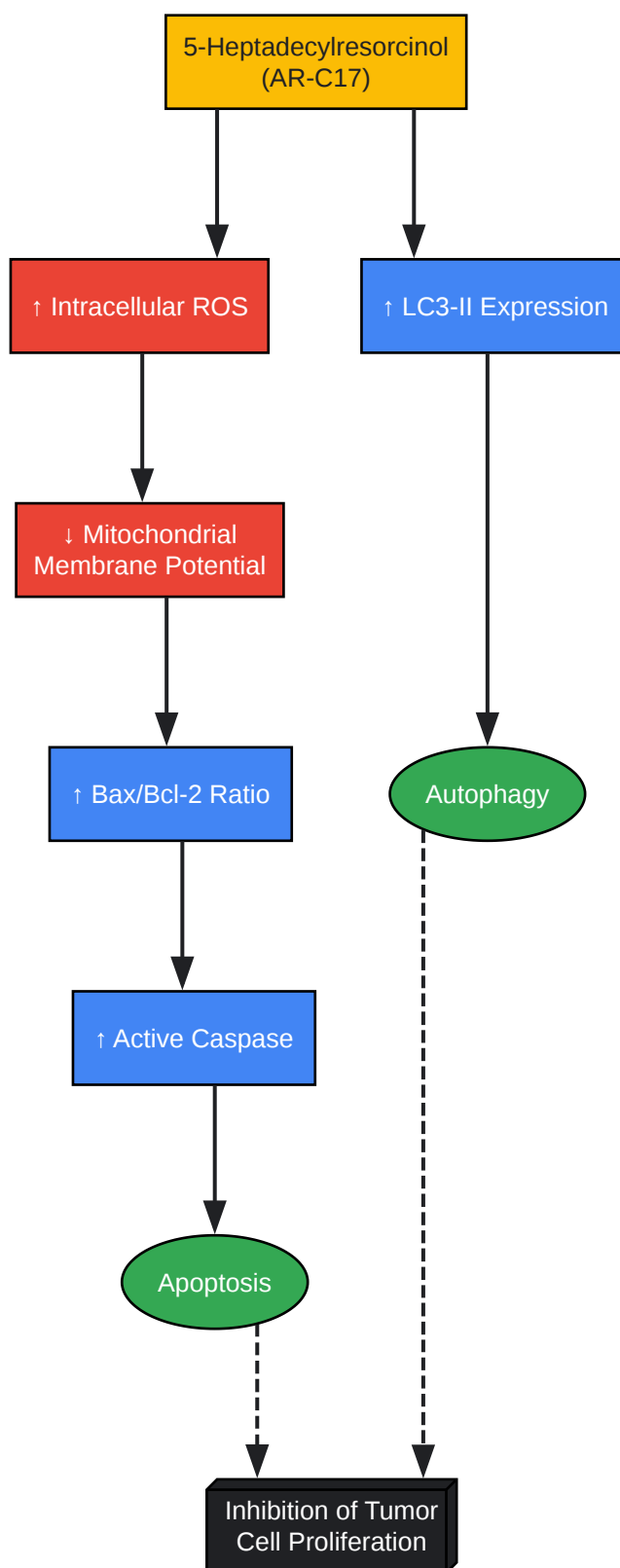
5-Heptadecylresorcinol (AR-C17) is a naturally occurring phenolic lipid and a principal homolog of alkylresorcinols, commonly found in the bran of whole grains like rye and wheat.[1][2] It is frequently used as a biomarker for whole-grain consumption.[1] Emerging research highlights its diverse biological activities, making it a compound of interest for in vitro studies. In mammalian cell culture, AR-C17 has demonstrated significant potential in oncology, neuroprotection, and metabolic regulation. Its effects include inducing apoptosis and autophagy in cancer cells, protecting neuronal cells from oxidative stress, and modulating key signaling pathways related to inflammation and mitochondrial function.[1][2][3] These application notes provide a comprehensive overview, data summary, and detailed protocols for utilizing **5-Heptadecylresorcinol** in mammalian cell culture experiments.

Key Biological Activities and Mechanisms of Action

5-Heptadecylresorcinol exerts its effects on mammalian cells through multiple signaling pathways. Key reported mechanisms include the induction of programmed cell death in cancer lines, neuroprotection via antioxidant pathways, and regulation of inflammatory responses.

Induction of Apoptosis and Autophagy in Cancer Cells

In cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, AR-C17 has been shown to inhibit proliferation by co-activating apoptosis and autophagy.[3] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which triggers mitochondrial dysfunction and subsequent activation of apoptotic pathways.[3]

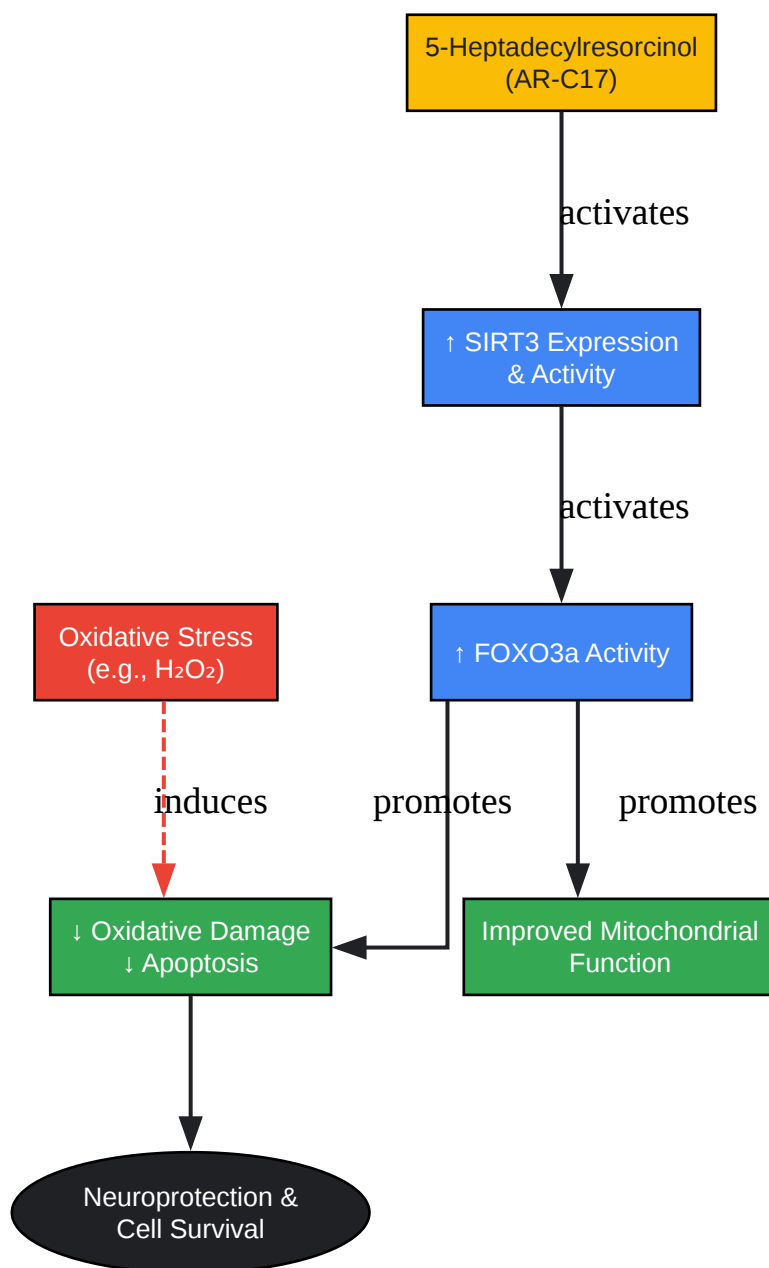


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Caption: AR-C17-induced apoptosis and autophagy in cancer cells.

Neuroprotection via SIRT3/FOXO3a Signaling Pathway

In neuronal cells, such as the PC-12 cell line, AR-C17 provides protection against oxidative stress-induced apoptosis.[1][4] It achieves this by activating Sirtuin 3 (SIRT3), a key mitochondrial deacetylase. This activation enhances the function of its downstream target, FOXO3a, which helps to mitigate oxidative damage and improve mitochondrial bioenergetics, ultimately promoting cell survival.[1][5]

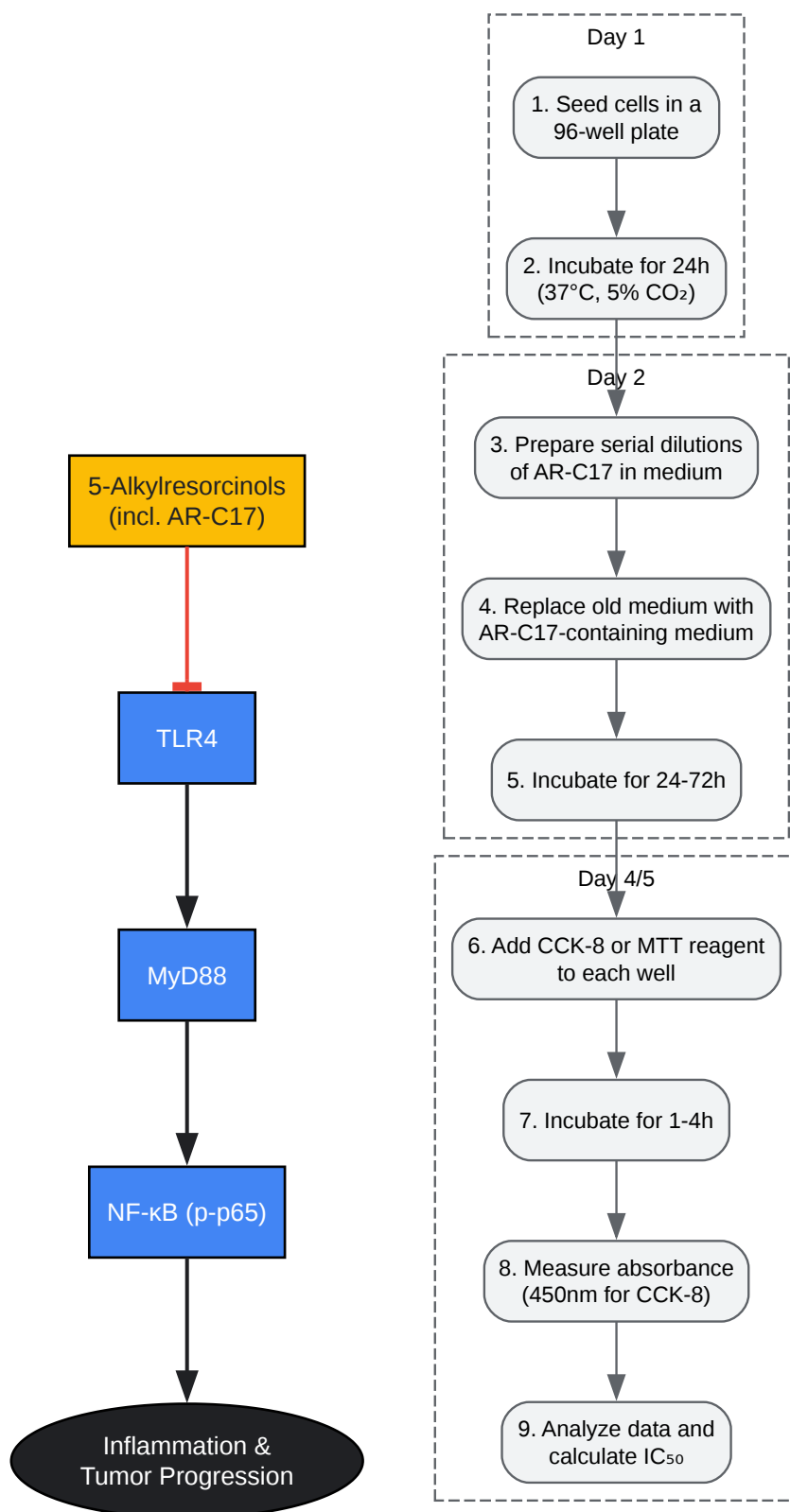


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Caption: Neuroprotective mechanism of AR-C17 via SIRT3/FOXO3a pathway.

Suppression of TLR4/MYD88/NF- κ B Signaling

In colorectal cancer cells, 5-Alkylresorcinols (of which AR-C17 is a key component) have been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.^[6] By inhibiting the expression of TLR4 and its downstream adapter protein MyD88, AR-C17 ultimately reduces the activation of the transcription factor NF- κ B, a key regulator of inflammation and cell survival in cancer.^[6]



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